molecular formula C14H9F2IO3 B13862614 Methyl 5-(2,4-difluorophenoxy)-2-iodobenzoate

Methyl 5-(2,4-difluorophenoxy)-2-iodobenzoate

Cat. No.: B13862614
M. Wt: 390.12 g/mol
InChI Key: MWXMOPRQJFPHQV-UHFFFAOYSA-N
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Description

Methyl 5-(2,4-difluorophenoxy)-2-iodobenzoate is an organic compound with a complex structure that includes fluorine, iodine, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2,4-difluorophenoxy)-2-iodobenzoate typically involves multiple steps. One common method includes the iodination of a precursor compound followed by esterification. The reaction conditions often require specific reagents and catalysts to ensure high yield and purity. For instance, the iodination step may involve the use of iodine and a suitable oxidizing agent, while the esterification step could involve methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2,4-difluorophenoxy)-2-iodobenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, such as halogen exchange.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Common reagents include sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents include halogenating agents like chlorine or bromine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Methyl 5-(2,4-difluorophenoxy)-2-iodobenzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-(2,4-difluorophenoxy)-2-iodobenzoate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways and processes. For example, the compound may inhibit certain enzymes or bind to specific receptors, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate: This compound has similar structural features but includes chlorine and nitro groups instead of fluorine and iodine.

    Methyl 5-(2,4-difluorophenoxy)-2-nitrobenzoate: This compound is similar but includes a nitro group instead of an iodine atom.

Uniqueness

Methyl 5-(2,4-difluorophenoxy)-2-iodobenzoate is unique due to the presence of both fluorine and iodine atoms, which can impart distinct chemical properties such as increased reactivity and specific binding affinities. These features make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H9F2IO3

Molecular Weight

390.12 g/mol

IUPAC Name

methyl 5-(2,4-difluorophenoxy)-2-iodobenzoate

InChI

InChI=1S/C14H9F2IO3/c1-19-14(18)10-7-9(3-4-12(10)17)20-13-5-2-8(15)6-11(13)16/h2-7H,1H3

InChI Key

MWXMOPRQJFPHQV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)F)F)I

Origin of Product

United States

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